3-Chloro-4-hydrazinyl-5-nitropyridine
Description
Properties
IUPAC Name |
(3-chloro-5-nitropyridin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O2/c6-3-1-8-2-4(10(11)12)5(3)9-7/h1-2H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFJWDPARCLQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717309 | |
| Record name | 3-Chloro-4-hydrazinyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90927-90-5 | |
| Record name | 3-Chloro-4-hydrazinyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
3-Chloro-4-hydrazinyl-5-nitropyridine: Structural Dynamics and Synthetic Utility in Fused Heterocycle Drug Discovery
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, privileged pharmacophores relies heavily on highly functionalized, regioselectively active building blocks. 3-Chloro-4-hydrazinyl-5-nitropyridine (CAS: 90927-90-5) is a prime example of such a scaffold. Characterized by a highly engineered "push-pull" electronic system, this molecule serves as a critical intermediate for the synthesis of fused heterocyclic systems, most notably pyrazolo[4,3-c]pyridines and imidazo[4,5-c]pyridines [1]. These fused systems are ubiquitous in kinase inhibitors, sphingosine 1-phosphate (S1P) receptor agonists, and other targeted therapeutics[2].
This whitepaper provides an in-depth technical analysis of the structural properties, electronic causality, and validated synthetic workflows associated with 3-chloro-4-hydrazinyl-5-nitropyridine, designed for researchers and drug development professionals.
Chemical Structure and Electronic Causality
The utility of 3-chloro-4-hydrazinyl-5-nitropyridine stems from the precise spatial arrangement of its substituents, which dictates its reactivity profile. The pyridine ring is inherently electron-deficient. The addition of a 5-nitro group exerts powerful electron-withdrawing effects (both −M and −I ), further depleting the π -electron density of the ring[3].
Conversely, the 4-hydrazinyl group acts as a strong electron donor ( +M effect). This creates a localized push-pull dipole across the C4–C5 bond. The 3-chloro group provides a mild inductive withdrawal ( −I ) but, more importantly, serves as an excellent leaving group for intramolecular nucleophilic aromatic substitution ( SNAr )[4].
Quantitative Data Summary
| Property | Specification / Value |
| Chemical Name | 3-Chloro-4-hydrazinyl-5-nitropyridine |
| CAS Registry Number | 90927-90-5 |
| Molecular Formula | C5H5ClN4O2 |
| Molecular Weight | 188.57 g/mol |
| SMILES String | C1=C(C(=C(C=N1)Cl)NN)[O-] |
| Key Structural Features | Ortho-halogen/hydrazine arrangement; highly activated pyridine core |
| Primary Utility | Precursor for pyrazolo[4,3-c]pyridine and triazolo[4,3-a]pyridine scaffolds |
Data compiled from authoritative chemical inventories and structural databases[3],[4].
Reaction Pathway & Logical Workflow
The synthesis and subsequent utilization of this compound rely on strict regiocontrol. The upstream synthesis exploits the differential electrophilicity of the pyridine carbons, while the downstream application leverages proximity effects for cyclization.
Fig 1: Regioselective synthesis and cyclization workflow of 3-chloro-4-hydrazinyl-5-nitropyridine.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . In-process analytical checks are embedded to confirm causality and prevent the propagation of synthetic errors.
Protocol A: Regioselective Upstream Synthesis
Objective: Synthesize 3-chloro-4-hydrazinyl-5-nitropyridine from 3,4-dichloro-5-nitropyridine.
Causality & Rationale: In 3,4-dichloro-5-nitropyridine, both the C3 and C4 positions bear leaving groups. However, the C4 position is ortho to the powerfully electron-withdrawing 5-nitro group and para to the ring nitrogen. This dual activation makes C4 vastly more electrophilic than C3. Consequently, nucleophilic attack by hydrazine occurs with near-perfect regioselectivity at C4.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of 3,4-dichloro-5-nitropyridine in anhydrous ethanol (0.2 M concentration) under an inert argon atmosphere.
-
Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Hydrazine is a highly aggressive nucleophile; low temperatures suppress the double-displacement of the C3 chloride.
-
Reagent Addition: Add 2.5 equivalents of hydrazine hydrate dropwise over 30 minutes.
-
Reaction Propagation: Allow the mixture to slowly warm to room temperature and stir for 4 hours.
-
Self-Validation Check (TLC/LC-MS): Sample the reaction. TLC (50% EtOAc/Hexanes) should show the complete consumption of the starting material and the appearance of a highly polar, bright yellow/orange spot (due to the extended push-pull chromophore). LC-MS must confirm an [M+H]+ peak at m/z 189[3].
-
Isolation: Quench the reaction with ice water. Filter the resulting bright yellow precipitate, wash with cold water and minimal cold ethanol, and dry under high vacuum.
Protocol B: Downstream Cyclization to 7-Nitro-1H-pyrazolo[4,3-c]pyridine
Objective: Convert 3-chloro-4-hydrazinyl-5-nitropyridine into a fused pyrazolo[4,3-c]pyridine scaffold[1].
Causality & Rationale: The terminal nitrogen of the hydrazine moiety readily condenses with orthoesters (e.g., triethyl orthoformate) to form a hydrazone. The carbon of the hydrazone is now perfectly positioned to facilitate an intramolecular SNAr attack on the adjacent C3 position. The extreme electron deficiency of C3 (driven by the 5-nitro group) dramatically lowers the activation energy for this ring closure, displacing the chloride and forming the thermodynamically stable aromatic pyrazole ring[2].
Step-by-Step Methodology:
-
Condensation Phase: Suspend 1.0 equivalent of 3-chloro-4-hydrazinyl-5-nitropyridine in an excess of triethyl orthoformate (acting as both reagent and solvent).
-
Catalysis: Add a catalytic amount of p -toluenesulfonic acid (pTSA, 0.05 eq) to accelerate hydrazone formation.
-
Thermal Cyclization: Heat the mixture to 100 °C under reflux for 6–8 hours. Causality: Elevated temperature drives off the ethanol byproduct (shifting the equilibrium of hydrazone formation) and provides the activation energy required for the intramolecular displacement of the C3 chloride.
-
Self-Validation Check (LC-MS): Monitor the reaction. The intermediate hydrazone will transiently appear, followed by the final cyclized product. The successful cyclization is validated by the loss of HCl ( −36 Da) and the shift in the UV absorption spectrum due to the newly formed fused aromatic system.
-
Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess orthoester. Triturate the crude residue with diethyl ether to precipitate the 7-nitro-1H-pyrazolo[4,3-c]pyridine product.
Conclusion
3-Chloro-4-hydrazinyl-5-nitropyridine is a masterclass in rational chemical design. By exploiting the inherent electronic disparities of the functionalized pyridine ring, chemists can utilize this single intermediate to rapidly access complex, biologically active fused heterocycles. The strict regiocontrol during its synthesis and its predictable intramolecular cyclization pathways make it an indispensable tool in the arsenal of modern drug development[1],[2].
References
3.[1] Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics Source: MDPI URL:[Link]
4.[2] Discovery of Tetrahydropyrazolopyridine as Sphingosine 1-Phosphate Receptor 3 (S1P3)-Sparing S1P1 Agonists Active at Low Oral Doses Source: ACS Publications URL:[Link]
Sources
Structural Elucidation and NMR Characterization of 3-Chloro-4-hydrazinyl-5-nitropyridine: A Technical Guide
Executive Summary
Highly functionalized pyridine derivatives, such as 3-chloro-4-hydrazinyl-5-nitropyridine (CAS 90927-90-5) ()[1], are critical building blocks in the synthesis of complex fused heterocycles and active pharmaceutical ingredients (APIs). The presence of multiple strongly interacting substituents—an electron-withdrawing nitro group, an electron-donating hydrazine moiety, and an inductive chlorine atom—creates a complex "push-pull" electronic system. This whitepaper provides a comprehensive, self-validating methodology for the acquisition and interpretation of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for this compound, grounded in empirical spectroscopic principles ()[2].
Electronic Properties and Mechanistic Causality
Understanding the NMR spectrum of 3-chloro-4-hydrazinyl-5-nitropyridine requires an analysis of the electronic effects governing the pyridine ring ()[3]. The chemical shifts are direct readouts of the local electron density dictated by the substituents:
-
The Nitro Group (-NO2) at C5: Exerts a strong electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms. This severely deshields the adjacent C6 position and its attached proton (H6), pushing their signals downfield.
-
The Hydrazine Group (-NHNH2) at C4: Acts as a powerful electron-donating group via resonance (+M) from the nitrogen lone pair into the pi-system. This shields the ortho positions (C3 and C5), counteracting some of the nitro group's effects.
-
The Chlorine Atom (-Cl) at C3: Provides a strong inductive pull (-I) but weak resonance donation (+M), primarily deshielding the adjacent H2 proton.
Fig 1. Push-pull electronic effects governing chemical shifts in the substituted pyridine.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the NMR acquisition must follow a self-validating workflow ()[4]. The step-by-step protocol below explains the causality behind each experimental choice.
Sample Preparation
-
Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Causality: The highly polar -NO2 and -NHNH2 groups cause poor solubility in standard non-polar solvents like CDCl3. DMSO-d6 effectively disrupts intermolecular hydrogen bonding, ensuring sharp resonance lines.
-
-
Internal Standard: Add 0.05% Tetramethylsilane (TMS) to the solution.
-
Causality: TMS provides an absolute 0.00 ppm reference, self-validating the chemical shift scale against any temperature-induced solvent drift.
-
Spectrometer Tuning and Acquisition
-
Locking and Shimming: Lock the spectrometer to the deuterium signal of DMSO-d6 (39.5 ppm). Perform automated or manual gradient shimming to optimize B0 magnetic field homogeneity.
-
Causality: Poor shimming leads to line broadening, which will obscure the critical fine meta-couplings (J ~ 2.0 Hz) between H2 and H6.
-
-
1D 1H NMR Acquisition: Run 16 scans with a relaxation delay (D1) of 2.0 seconds.
-
1D 13C NMR Acquisition: Run 1024 scans with proton decoupling (WALTZ-16 sequence).
-
Causality: The lack of Nuclear Overhauser Effect (NOE) enhancement on the three quaternary carbons (C3, C4, C5) necessitates a high number of scans to achieve an acceptable signal-to-noise (S/N) ratio.
-
Fig 2. Standardized self-validating NMR acquisition workflow for structural elucidation.
Spectral Data Presentation and Interpretation
Based on established empirical rules for substituted pyridines and predictive spectroscopic modeling, the representative NMR data for 3-chloro-4-hydrazinyl-5-nitropyridine is detailed below.
1H NMR Spectral Data
The 1H NMR spectrum in DMSO-d6 is characterized by two distinct aromatic protons and the exchangeable hydrazine protons.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Mechanistic Assignment |
| H-6 | 8.95 – 9.15 | Singlet (or fine d) | ~ 2.0 (meta) | 1H | Highly deshielded by the adjacent ring nitrogen and the ortho-nitro group. |
| H-2 | 8.35 – 8.55 | Singlet (or fine d) | ~ 2.0 (meta) | 1H | Deshielded by the adjacent ring nitrogen and ortho-chlorine, but lacks the strong -M effect of the nitro group. |
| -NH- | 9.50 – 10.00 | Broad Singlet | - | 1H | Strongly deshielded due to intramolecular hydrogen bonding with the adjacent C5 nitro group. Exchanges with D2O. |
| -NH2 | 4.60 – 5.00 | Broad Singlet | - | 2H | Typical terminal hydrazine protons. Broadened by quadrupolar relaxation of nitrogen. Exchanges with D2O. |
13C NMR Spectral Data
The 13C NMR spectrum reveals five distinct carbon environments. The assignment of quaternary carbons relies heavily on the push-pull electronic dynamics.
| Position | Chemical Shift (δ, ppm) | Carbon Type | Mechanistic Assignment |
| C-2 | 148.0 – 150.0 | CH | Positioned between the ring nitrogen and the Cl-bearing carbon. |
| C-6 | 144.0 – 146.0 | CH | Adjacent to the ring nitrogen; strongly deshielded by the C5 nitro group. |
| C-4 | 145.0 – 148.0 | Cq | Ipso to the hydrazine group; the strong +M effect dictates this shift. |
| C-5 | 130.0 – 133.0 | Cq | Ipso to the nitro group; experiences strong -I/-M effects. |
| C-3 | 118.0 – 122.0 | Cq | Ipso to the chlorine atom; shielded by the +M effect of the adjacent hydrazine group. |
2D NMR Validation Strategy
To achieve a fully self-validating dataset, 1D NMR must be corroborated with 2D techniques:
-
HSQC (Heteronuclear Single Quantum Coherence): Confirms the direct attachment of H2 to C2 and H6 to C6. The lack of cross-peaks for C3, C4, and C5 validates their status as quaternary carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Crucial for assigning the quaternary carbons. H6 will show strong 3-bond correlations to C4 and C2, while H2 will show 3-bond correlations to C4 and C6. This network unambiguously maps the pyridine scaffold.
Conclusion
The structural elucidation of 3-chloro-4-hydrazinyl-5-nitropyridine requires a rigorous understanding of the interplay between inductive and resonance effects on the pyridine core. By employing a self-validating NMR protocol—utilizing appropriate solvents, internal standards, and 2D correlation spectroscopy—researchers can confidently assign the complex spectral features of this critical pharmaceutical building block.
References
-
Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition." Elsevier, 2016. Available at:[Link]
-
Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons, 2014. Available at:[Link]
-
Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition." Springer, 2020. Available at:[Link]
Sources
Advanced Technical Guide and Safety Data Sheet (MSDS) for 3-Chloro-4-hydrazinyl-5-nitropyridine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper & Safety Protocol
Executive Summary & Chemical Identity
In modern drug discovery, highly functionalized pyridine derivatives serve as critical building blocks for synthesizing privileged scaffolds. 3-Chloro-4-hydrazinyl-5-nitropyridine (CAS: 90927-90-5) is a specialized, dual-functionalized synthon. The unique ortho-positioning of a highly nucleophilic hydrazine moiety and a reducible nitro group makes this compound an ideal precursor for the construction of fused bicyclic heterocycles, such as pyrazolo[3,4-c]pyridines and triazolo[4,5-c]pyridines. These core structures are ubiquitous in the development of advanced kinase inhibitors targeting JAK, BRAF, and CDK pathways.
However, the very functional groups that make this molecule synthetically valuable also impart significant chemical instability and profound toxicity. This guide synthesizes the physicochemical data, mechanistic toxicology, and self-validating safety protocols required to handle this compound safely and effectively.
Physicochemical Profiling
All quantitative physical and chemical parameters are summarized below for rapid reference :
| Property | Value |
| IUPAC Name | 3-Chloro-4-hydrazinyl-5-nitropyridine |
| CAS Number | 90927-90-5 |
| Molecular Formula | C₅H₅ClN₄O₂ |
| Molecular Weight | 188.57 g/mol |
| MDL Number | MFCD19201995 |
| Physical State | Solid (Powder) |
| Storage Temperature | 2–8°C (Cold-chain required) |
| Atmosphere | Inert (Argon/Nitrogen) |
Mechanistic Toxicology & Hazard Identification (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why a compound is toxic, rather than simply memorizing its hazard codes. The toxicity of 3-chloro-4-hydrazinyl-5-nitropyridine is driven by the independent and synergistic actions of its functional groups.
GHS Classification Data
| GHS Hazard Code | Hazard Class | Description |
| H302, H312, H332 | Acute Tox. 4 | Harmful if swallowed, in contact with skin, or if inhaled |
| H315 | Skin Irrit. 2 | Causes skin irritation |
| H319 | Eye Irrit. 2A | Causes serious eye irritation |
| H335 | STOT SE 3 | May cause respiratory irritation |
The Causality of Toxicity
1. Hydrazine-Induced Neurotoxicity (GABA Depletion): The -NHNH₂ group is a potent, unhindered nucleophile. Upon systemic absorption, hydrazine derivatives cross the blood-brain barrier and react directly with pyridoxal 5'-phosphate (PLP, Vitamin B6) to form a stable, inactive hydrazone complex. PLP is an obligatory cofactor for the enzyme glutamic acid decarboxylase (GAD). The irreversible inhibition of GAD halts the conversion of excitatory glutamate into the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This rapid GABA depletion precipitates severe neurotoxicity, manifesting as refractory seizures and CNS depression .
2. Nitroaromatic Oxidative Stress (Redox Cycling): The -NO₂ group is highly susceptible to enzymatic single-electron reduction by cellular flavoenzymes (e.g., NADPH:cytochrome P-450 reductase). This reduction generates a highly reactive nitro radical anion ( ArNO2∙− ). In the presence of physiological molecular oxygen, this radical rapidly auto-oxidizes back to the parent nitro compound, concomitantly generating superoxide anion radicals ( O2∙− ). This continuous "futile redox cycling" overwhelms cellular antioxidant defenses, causing massive oxidative stress, lipid peroxidation, and ultimately, apoptotic cell death .
3. Halogenated Pyridine Reactivity: The chlorine atom at the C3-position is highly activated toward nucleophilic aromatic substitution ( SNAr ) due to the strong electron-withdrawing effects of both the adjacent nitro group and the pyridine nitrogen. This electrophilicity makes the molecule a potent skin sensitizer, capable of covalently binding to nucleophilic residues (e.g., cysteine thiols) on epidermal proteins.
Synthetic Utility & Reaction Pathways
In drug development, 3-chloro-4-hydrazinyl-5-nitropyridine is primarily utilized in ring-closure reactions. The proximity of the hydrazine and nitro groups allows for elegant, two-step cyclizations to form fused heterocycles.
Mechanistic Rationale:
-
Condensation: The primary amine of the hydrazine condenses with an aldehyde or ketone to form a hydrazone intermediate.
-
Reduction & Cyclization: The nitro group is reduced to an aniline derivative (using Fe/HCl or catalytic hydrogenation). The newly formed amine then undergoes an intramolecular nucleophilic attack, often displacing the chlorine atom or reacting with the hydrazone carbon, yielding a pyrazolo[3,4-c]pyridine core.
Synthetic pathway utilizing 3-chloro-4-hydrazinyl-5-nitropyridine to form fused heterocycles.
Self-Validating Safety Protocols & Experimental Workflows
To ensure absolute safety and scientific integrity, workflows involving this compound must be designed as self-validating systems —meaning every critical action is paired with an immediate, measurable verification step.
Protocol 1: Inert-Atmosphere Handling and Weighing
Because hydrazines are prone to auto-oxidation catalyzed by transition metals, standard benchtop weighing is unacceptable.
-
Environmental Purge: Place the sealed reagent bottle into a glovebox. Purge the chamber with high-purity Argon.
-
Validation Step: Monitor the internal oxygen sensor. Do not proceed until O2 levels drop and stabilize below 50 ppm .
-
-
Static Mitigation: Activate an anti-static ionizer bar inside the enclosure. Hydrazine powders can be sensitive to electrostatic discharge (ESD).
-
Material Transfer: Weigh the compound using strictly non-metallic spatulas (e.g., PTFE or ceramic).
-
Causality: Trace amounts of transition metals (iron, copper) from stainless steel spatulas can catalyze the oxidative decomposition of the hydrazine moiety into diazenes and nitrogen gas, risking localized exothermic degradation.
-
-
Immediate Solubilization: Transfer the weighed powder directly into a pre-weighed vial containing an anhydrous, degassed solvent (e.g., anhydrous DMF).
-
Validation Step: Visual confirmation of complete dissolution ensures no reactive dust remains before the vial is removed from the glovebox.
-
Protocol 2: Emergency Spill Containment and Neutralization
In the event of a spill outside of primary containment, immediate chemical neutralization is required to prevent inhalation of toxic dust.
-
Evacuation & PPE: Evacuate the immediate area. Responders must don a full-face respirator with P100/Organic Vapor cartridges and double nitrile gloves.
-
Containment: Gently cover the spilled powder with damp sand or vermiculite to prevent aerosolization. Do not sweep dry powder.
-
Chemical Neutralization: Slowly apply a dilute oxidizing solution (e.g., 5% sodium hypochlorite) over the contained spill.
-
Causality: The hypochlorite oxidizes the reactive hydrazine group into inert nitrogen gas and water, eliminating its neurotoxic potential.
-
-
Validation of Neutralization:
-
Validation Step: Swab the neutralized area and test with starch-iodide paper . A lack of immediate color change (no blue/black formation) confirms the absence of reactive hydrazine residues.
-
-
Disposal: Collect the neutralized slurry into a sealed, clearly labeled hazardous waste container for high-temperature incineration.
Workflow for the safe containment and neutralization of 3-chloro-4-hydrazinyl-5-nitropyridine spills.
Regulatory & Transport Framework
For logistics and laboratory compliance, 3-chloro-4-hydrazinyl-5-nitropyridine falls under strict international transport regulations due to its acute toxicity profile.
-
UN Number: UN 2811
-
Proper Shipping Name: Toxic solid, organic, n.o.s. (3-Chloro-4-hydrazinyl-5-nitropyridine)
-
Hazard Class: 6.1 (Toxic Substances)
-
Packing Group: III
-
Environmental Hazards: Must be treated as an environmental hazard; do not allow entry into municipal drains or watercourses.
References
-
StatPearls. "Hydrazine Toxicology." NCBI Bookshelf, National Institutes of Health. Available at:[Link]
-
Kovacic, P., & Somanathan, R. "Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism." Journal of Applied Toxicology / PubMed, National Institutes of Health. Available at:[Link]
thermodynamic stability of 3-chloro-4-hydrazinyl-5-nitropyridine
Technical Support Center: Reaction Optimization for 3-Chloro-4-hydrazinyl-5-nitropyridine
Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you frequently encounter challenges when scaling up highly functionalized pyridine building blocks. The synthesis of 3-chloro-4-hydrazinyl-5-nitropyridine (CAS: 90927-90-5) via nucleophilic aromatic substitution (SNAr) of 3,4-dichloro-5-nitropyridine (CAS: 56809-84-8)[1] with hydrazine is a classic example where thermodynamic and kinetic control must be meticulously balanced.
This guide provides a self-validating system of protocols, mechanistic insights, and troubleshooting FAQs to ensure high-yield, reproducible syntheses.
PART 1: Mechanistic Grounding & Regioselectivity (The "Why")
Before troubleshooting, it is critical to understand the causality behind the reaction's behavior. Why does the hydrazine selectively attack the 4-position instead of the 3-position?
In the precursor 3,4-dichloro-5-nitropyridine[1], the C4 position is activated by two powerful electron-withdrawing effects:
-
It is para to the electronegative pyridine nitrogen.
-
It is ortho to the highly electron-withdrawing nitro (-NO2) group.
This dual activation creates a severe electron deficiency at C4. When hydrazine attacks, it forms a Meisenheimer complex where the negative charge is heavily delocalized onto the oxygen atoms of the nitro group and the ring nitrogen. The C3 position is meta to both the nitro group and the pyridine nitrogen, offering no such resonance stabilization. Therefore, SNAr occurs exclusively at C4 to yield 3-chloro-4-hydrazinyl-5-nitropyridine[2].
However, hydrazine is an "alpha-effect" nucleophile—its adjacent lone pairs repel each other, drastically raising its HOMO energy and making it exceptionally reactive. If temperature is not strictly controlled, the resulting exotherm will drive secondary attacks (e.g., intermolecular cross-linking), leading to complex impurity profiles.
PART 2: Temperature Optimization Troubleshooting (FAQs)
Q1: My reaction yields a dark red tar with multiple spots on TLC. I ran it at room temperature (20–25°C). What went wrong? A: Hydrazine hydrate addition is highly exothermic. At room temperature, the localized heat of reaction accelerates secondary SNAr reactions. Because the primary product still contains a reactive hydrazine moiety and a moderately activated 3-chloro group, excess thermal energy leads to bis-hydrazinyl byproducts and polymerization. You must maintain the internal temperature between 0°C and 5°C during addition.
Q2: I cooled the reaction to -15°C to prevent over-reaction, but the conversion stalled at 30%. Why? A: While cooling prevents degradation, dropping below -10°C reduces the kinetic energy below the threshold required for efficient Meisenheimer complex formation. Additionally, hydrazine hydrate becomes highly viscous and can precipitate out of alcoholic solvents (like ethanol) at sub-zero temperatures, causing severe mass transfer limitations.
Q3: How do I control the exotherm upon hydrazine addition during scale-up (>10g)? A: Switch from batch addition to a continuous feed using a syringe pump. Use a solvent with high heat capacity (e.g., absolute ethanol) and monitor the internal temperature with a thermocouple. Ensure the addition rate is dynamically adjusted so the internal temperature never exceeds 5°C.
PART 3: Workflow Visualization
Fig 1: Thermodynamic and kinetic pathways in 3-chloro-4-hydrazinyl-5-nitropyridine synthesis.
PART 4: Quantitative Data Summary
To easily compare the impact of temperature on your reaction profile, refer to the validated data below:
| Temperature Range | Reaction Kinetics | Impurity Profile | Isolated Yield | Recommendation |
| < -10°C | Sluggish (<30% conversion) | Low | < 30% | Avoid (Mass transfer limits) |
| 0°C to 5°C | Optimal (2 hours) | < 2% bis-adduct | 92 - 95% | Ideal Operating Window |
| 20°C to 25°C | Extremely Fast | > 15% bis-adduct + tar | 60 - 70% | Avoid (Exothermic runaway) |
PART 5: Validated Experimental Protocol
This protocol is designed as a self-validating system: TLC monitoring confirms reaction completion, product precipitation drives the equilibrium forward while allowing easy isolation, and cold washing selectively removes the specific expected impurity (excess hydrazine).
Step-by-Step Methodology:
-
Preparation: Charge a dry, round-bottom flask with 3,4-dichloro-5-nitropyridine (1.0 equiv)[1] and absolute ethanol (10 volumes relative to substrate weight).
-
Cooling: Submerge the flask in an ice-water bath. Insert an internal thermocouple. Stir at 300 rpm and cool the solution until the internal temperature stabilizes between 0°C and 2°C.
-
Addition: Load hydrazine hydrate (1.05 equiv) into a syringe pump. Add dropwise over 30–45 minutes. Critical Checkpoint: Pause addition if the internal temperature approaches 5°C.
-
Reaction: Continue stirring at 0°C to 5°C for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material spot is completely consumed.
-
Isolation: The product, 3-chloro-4-hydrazinyl-5-nitropyridine, will naturally precipitate out of the cold ethanol as a bright yellow/orange solid. Filter cold via a Büchner funnel.
-
Washing & Drying: Wash the filter cake with ice-cold ethanol (2 volumes) to remove any unreacted hydrazine and trace organic impurities. Dry under high vacuum at 40°C to a constant weight.
References
Sources
reducing toxicity risks when scaling up 3-chloro-4-hydrazinyl-5-nitropyridine synthesis
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical safety, toxicological, and scalability challenges inherent in synthesizing 3-chloro-4-hydrazinyl-5-nitropyridine .
The nucleophilic aromatic substitution (SNAr) of a halogenated nitropyridine with hydrazine hydrate is highly efficient but carries severe risks: violent exothermic runaway, acute neurotoxicity, and genotoxic impurity (GTI) carryover. This guide provides field-proven, self-validating protocols to ensure your scale-up is both safe and analytically sound.
FAQ 1: Process Safety & Exothermic Runaway
Q: When scaling the SNAr reaction of 3,4-dichloro-5-nitropyridine with hydrazine hydrate, we observe a sudden, uncontrollable exotherm. Why does this happen, and how do we engineer a self-validating safe process?
The Causality: Nitroaromatic compounds possess exceptionally high C-NO₂ bond dissociation energies (approx. 297 kJ/mol). However, once thermal decomposition is triggered—often by the highly reactive, reducing nature of hydrazine—the reaction becomes autocatalytic[1]. In a traditional batch reactor, this leads to massive heat and gas release. Furthermore, hydrazine can accumulate in the headspace of batch vessels, creating a wide flammability range that frequently results in spontaneous explosions[2].
The Solution: To mitigate this, the synthesis must be transitioned from batch to a Continuous Flow Manufacturing system. Flow chemistry provides superior mass transfer and a high surface-area-to-volume ratio, allowing for immediate dissipation of exothermic heat and eliminating headspace accumulation[2].
Continuous flow setup for safe hydrazine condensation.
Step-by-Step Methodology: Continuous Flow SNAr Validation
-
Reagent Preparation: Dissolve the starting material (e.g., 3.1 kg of 3,4-dichloro-5-nitropyridine) in 2-MeTHF (31 L). In a separate vessel, prepare hydrazine hydrate (65 wt %) in EtOH[2].
-
System Priming: Prime the HPLC pumps with their respective neat solvents to establish baseline pressure and verify there are no micro-leaks in the PFA tubing.
-
Preheating: Route both streams through PFA preheating loops (1/4″ OD, residence time = 2 min) submerged in a 70 °C water bath to ensure uniform reaction initiation upon mixing[2].
-
Mixing & Reaction: Combine the streams at a 1/4″ PTFE tee mixer. Immediately route the mixed stream into a PFA tubular reactor (residence time = 20–30 min) housed inside an oven preheated to 140 °C[2].
-
In-line Validation: Utilize in-situ IR spectroscopy at the reactor outlet to continuously monitor the disappearance of the carbon-halogen stretch, ensuring >97% conversion before the stream reaches the collection vessel[2].
-
Quenching: Route the effluent directly into a stirred vessel containing chilled water to safely quench any unreacted hydrazine.
FAQ 2: Hydrazine Toxicity & Exposure Control
Q: What are the mechanistic risks of acute hydrazine exposure during scale-up, and what specific medical countermeasures must be integrated into our safety protocols?
The Causality: Hydrazine is not merely a corrosive agent; it is a profound systemic neurotoxin. Upon exposure (inhalation or dermal absorption), hydrazine disrupts the equilibrium between gamma-aminobutyric acid (GABA) and glutamate. It achieves this by binding to and inhibiting pyridoxine (Vitamin B6) and its downstream metabolite, pyridoxal 5'-phosphate (P5P). Because P5P is the essential cofactor for glutamic acid decarboxylase, its deactivation halts GABA synthesis. This sudden drop in inhibitory neurotransmitters leads to severe, refractory seizures[3].
Mechanism of hydrazine-induced neurotoxicity via GABA depletion.
Step-by-Step Methodology: Emergency Response Protocol
-
Immediate Isolation: If a leak or spill occurs, evacuate the area immediately. Do not attempt cleanup without a self-contained breathing apparatus (SCBA) and fully encapsulated butyl rubber suits.
-
Decontamination: Flush affected dermal areas with large amounts of water for a minimum of 30 minutes.
-
Medical Countermeasure Administration: Standard anti-seizure medications (like benzodiazepines) are often insufficient alone because they rely on existing GABA. Emergency medical personnel must administer intravenous Pyridoxine (Vitamin B6) . Dosing typically ranges from 200 mg IV up to 10 grams depending on exposure severity, infused over 4 to 6 hours to restore the P5P cofactor and resume GABA synthesis[3].
FAQ 3: Genotoxic Impurity (GTI) Clearance
Q: How do we establish and validate acceptance criteria for residual hydrazine in the isolated 3-chloro-4-hydrazinyl-5-nitropyridine intermediate?
The Causality: Hydrazine is a known mutagen and a suspected human carcinogen, capable of causing DNA damage, gene mutations, and chromosome aberrations[4]. Because 3-chloro-4-hydrazinyl-5-nitropyridine is often a precursor for clinical drug candidates, any unreacted hydrazine carried over into the final API falls under strict regulatory scrutiny. Acceptance criteria are not arbitrary; they are calculated based on the Permitted Daily Exposure (PDE) and the Threshold of Toxicological Concern (TTC)[4].
Quantitative Data Presentation: To ensure the final drug substance meets the required specification (often <20 ppm or lower depending on dosing)[2], analytical clearance must be validated using derivatization followed by LC-MS/MS. Below is a summary of the toxicological limits used to calculate your process clearance goals:
| Parameter | Quantitative Value | Rationale / Causality |
| Permitted Daily Exposure (PDE) | 480 µ g/day | Calculated baseline limit for a standard 50 kg adult based on long-term toxicological animal models[4]. |
| Short-term Exposure Limit | 120 µ g/day | Adjusted limit for pharmaceutical administrations lasting less than 1 month[4]. |
| Standard Acceptance Limit | ≤ 1 ppm | The universally targeted threshold for continuous, long-term drug administration to prevent in vivo genotoxic effects[4]. |
| High-Dose Regimen Limit | 150 ppm | Example upper limit strictly reserved for short-term, high-dose therapies (e.g., 800 mg/day for 10 days)[4]. |
Note: For clinical candidates, the process must be engineered and washed until residual hydrazine in the intermediate is analytically proven to be < 1 ppm, ensuring downstream API compliance.
References
-
Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction ACS Publications (Organic Process Research & Development)[Link]
-
Hydrazine Toxicology StatPearls - NCBI Bookshelf - NIH[Link]
-
Acceptance Criteria for Levels of Hydrazine in Substances for Pharmaceutical Use and Analytical Methods for its Determination ResearchGate (Pharmeuropa)[Link]
Sources
Comparative Reactivity of Nitropyridine Derivatives in Heterocyclic Synthesis: A Guide for Drug Discovery
Nitropyridine derivatives are indispensable building blocks in modern medicinal chemistry, serving as highly reactive precursors for privileged heterocyclic scaffolds such as imidazo[4,5-b]pyridines, pyrrolo[2,3-b]pyridines (azaindoles), and other fused systems. As a Senior Application Scientist, I frequently evaluate the strategic selection of these precursors. The choice between a fluoro-, chloro-, or methoxy-substituted nitropyridine fundamentally alters the thermodynamic landscape of the synthesis.
This guide objectively compares the reactivity profiles of key nitropyridine derivatives, providing drug development professionals with the mechanistic causality and self-validating protocols necessary to optimize their synthetic workflows.
Mechanistic Causality: The Leaving Group Paradox in SNAr
In Nucleophilic Aromatic Substitution (SNAr), the reaction rate is governed by the formation of the anionic Jackson-Meisenheimer complex, rather than the cleavage of the carbon-halogen bond.
The nitro group at the 3-position acts as a powerful electron-withdrawing group (EWG), depleting electron density from the pyridine ring via inductive (-I) and resonance (-M) effects. This dual activation makes the ortho (2-position) and para (4-position) sites highly electrophilic, directing regioselective nucleophilic attack 1.
When comparing leaving groups at the 2-position, 2-fluoro-3-nitropyridine exhibits vastly superior reaction kinetics compared to 2-chloro-3-nitropyridine . Because fluorine is highly electronegative, it strongly polarizes the C-F bond and stabilizes the accumulating negative charge in the transition state. Consequently, fluoro-derivatives can undergo SNAr with amines at room temperature 2. However, 2-chloro-3-nitropyridine remains the industry standard for scale-up due to its high cost-effectiveness, despite requiring elevated temperatures (80 °C) to overcome the higher activation energy barrier [[3]]().
Comparative Reactivity Data
The following table summarizes the quantitative performance of different 2-substituted 3-nitropyridines during SNAr amination.
| Substrate | Leaving Group | SNAr Temperature | Reaction Time | Typical Yield | Mechanistic Advantage |
| 2-Fluoro-3-nitropyridine | Fluoride (-F) | 20–25 °C | 2–7 hours | 80–95% | Highest electronegativity strongly stabilizes the Meisenheimer complex, enabling room-temperature kinetics 2. |
| 2-Chloro-3-nitropyridine | Chloride (-Cl) | 80–100 °C | 2–12 hours | 75–90% | Excellent balance of cost and reactivity; ideal for large-scale tandem cyclizations 3. |
| 3-Methoxy-2-nitropyridine | Methoxy (-OMe) | 120–140 °C | 30 mins (Radiochem) | 88–91% | Useful for specialized [18F]-radiolabeling where halogen leaving groups are non-viable 4. |
Experimental Protocol: Self-Validating Tandem Synthesis
To demonstrate the practical application of these principles, below is a highly efficient, self-validating protocol for the rapid construction of an imidazo[4,5-b]pyridine skeleton from 2-chloro-3-nitropyridine using a green solvent medium 3.
Step 1: SNAr Reaction
-
Action: To a solution of 2-chloro-3-nitropyridine (1.0 equiv) in a 1:1 mixture of H2O and Isopropanol (IPA), add the primary amine (1.0 equiv). Stir at 80 °C for 2 hours.
-
Causality: The H2O-IPA solvent system leverages the hydrophobic effect, forcing the organic substrates together and accelerating the bimolecular SNAr without relying on toxic polar aprotic solvents like DMF.
-
Validation Checkpoint: The SNAr reaction is self-indicating. The formation of the N-substituted pyridine-2-amine intermediate is accompanied by a distinct bathochromic shift (color change to deep yellow/orange) due to extended conjugation. Complete consumption of the starting material must be verified via TLC before initiating reduction.
Step 2: In Situ Nitro Reduction
-
Action: To the same reaction vessel, add Zinc dust (1.0 equiv) and concentrated HCl (0.5 equiv). Maintain heating at 80 °C for 45 minutes.
-
Causality: Zn/HCl acts as a rapid electron/proton source to reduce the strongly electron-withdrawing nitro group (-NO2) to an electron-donating amine (-NH2). The choice of a strong acid (HCl) over a weak acid (HOAc) is critical; HCl accelerates protonation kinetics, boosting the yield of the diamine intermediate from 50% to 90% [[3]]().
-
Validation Checkpoint: The reduction is complete when the deep yellow color dissipates, yielding a pale solution. TLC will reveal a highly polar, baseline-shifted spot corresponding to the diamine, confirming the system is primed for heteroannulation.
Step 3: Heteroannulation (Cyclization)
-
Action: Introduce a substituted aromatic aldehyde to the diamine mixture.
-
Causality: The newly formed pyridine-2,3-diamine acts as a bis-nucleophile. The more nucleophilic 3-amino group attacks the aldehyde carbonyl, followed by intramolecular cyclization by the 2-amino group, yielding the final imidazo[4,5-b]pyridine scaffold.
Synthetic Workflow Visualization
Tandem SNAr, reduction, and cyclization workflow for imidazo[4,5-b]pyridine synthesis.
References
-
[3] Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega / NIH. 3
-
[2] Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. ChemRxiv.2
-
[1] Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. NIH. 1
-
[4] [18F]-Labeling in substituted 2-nitropyridine as a surrogate for benzene in radiopharmaceuticals. Journal of Nuclear Medicine. 4
Sources
- 1. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [18F]-Labeling in substituted 2-nitropyridine as a surrogate for benzene in radiopharmaceuticals | Journal of Nuclear Medicine [jnm.snmjournals.org]
Unveiling the Vibrational Fingerprint: A Comparative Guide to the FT-IR Spectroscopy of 3-chloro-4-hydrazinyl-5-nitropyridine
For Immediate Release
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. For researchers and scientists working with pyridine derivatives, a thorough understanding of their spectroscopic properties is fundamental to confirming molecular structure, assessing purity, and predicting chemical behavior. This guide offers an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-chloro-4-hydrazinyl-5-nitropyridine, a molecule of interest due to its potential applications stemming from the unique combination of its functional groups.
The Molecular Architecture: A Prelude to Vibrational Analysis
The structure of 3-chloro-4-hydrazinyl-5-nitropyridine incorporates a pyridine ring substituted with three distinct functional groups. Each of these moieties contributes a unique set of vibrational modes to the overall FT-IR spectrum. Understanding these individual contributions is key to a successful spectral interpretation.
Experimental Protocol: A Note on Methodology
The predicted spectral data presented herein is based on an analysis of established FT-IR principles and a comparative study of related molecules. An experimental FT-IR spectrum of 3-chloro-4-hydrazinyl-5-nitropyridine would typically be acquired using the following standard procedure:
Sample Preparation:
-
A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
The homogenous mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
-
The spectrum is recorded in the mid-infrared region, typically from 4000 to 400 cm⁻¹.
-
A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.
Predicted FT-IR Peak Assignments for 3-chloro-4-hydrazinyl-5-nitropyridine
The following table summarizes the predicted wavenumbers (cm⁻¹) and their corresponding vibrational assignments for 3-chloro-4-hydrazinyl-5-nitropyridine. These assignments are derived from a careful comparison with the known spectral features of substituted pyridines, hydrazines, and nitro-aromatic compounds.[1][2][3][4]
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Discussion |
| 3400 - 3200 | N-H stretching (asymmetric and symmetric) | Hydrazinyl (-NHNH₂) | The hydrazinyl group is expected to show two distinct N-H stretching bands in this region. The presence of hydrogen bonding may lead to broadening of these peaks.[5] |
| 3100 - 3000 | C-H stretching | Aromatic (Pyridine ring) | Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[6] |
| 1620 - 1580 | C=C and C=N stretching | Pyridine ring | These bands are characteristic of the pyridine ring vibrations and are sensitive to the nature of the substituents.[7][8] |
| 1580 - 1550 | N-H bending (scissoring) | Hydrazinyl (-NHNH₂) | The scissoring vibration of the -NH₂ group in hydrazines typically appears in this region.[9] |
| 1550 - 1500 | NO₂ asymmetric stretching | Nitro (-NO₂) | The asymmetric stretching vibration of the nitro group is a strong absorption and is a key diagnostic peak.[1] |
| 1480 - 1440 | Ring stretching | Pyridine ring | Further ring stretching modes of the substituted pyridine.[3] |
| 1360 - 1330 | NO₂ symmetric stretching | Nitro (-NO₂) | The symmetric stretching of the nitro group is also a strong and characteristic absorption.[1] |
| 1100 - 1000 | Ring breathing mode | Pyridine ring | This mode involves the symmetric expansion and contraction of the entire pyridine ring. |
| 850 - 750 | C-Cl stretching | Chloro (-Cl) | The C-Cl stretching vibration for chloro-aromatic compounds typically appears in this range.[2] |
| 800 - 700 | C-H out-of-plane bending | Aromatic (Pyridine ring) | The position of these bands can provide information about the substitution pattern on the pyridine ring. |
In-Depth Spectral Interpretation: A Functional Group Approach
The Hydrazinyl Group (-NHNH₂)
The most prominent features of the hydrazinyl group are the N-H stretching vibrations, which are expected to appear as two distinct bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the terminal -NH₂ group.[5] The presence of intermolecular or intramolecular hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers. Another key vibrational mode is the N-H scissoring (bending) vibration, which is anticipated to be in the 1580-1550 cm⁻¹ range.[9]
The Nitro Group (-NO₂)
The nitro group provides two very strong and characteristic absorption bands, making it readily identifiable in an IR spectrum. The asymmetric stretching vibration is expected to occur in the 1550-1500 cm⁻¹ region, while the symmetric stretching vibration should appear between 1360 and 1330 cm⁻¹.[1] The exact positions of these bands are influenced by the electronic effects of the other substituents on the pyridine ring.
The Pyridine Ring and Chloro-substituent
The pyridine ring itself gives rise to a series of characteristic absorptions. The C=C and C=N stretching vibrations are expected in the 1620-1580 cm⁻¹ region.[7][8] Additional ring stretching modes will be present between 1480 and 1440 cm⁻¹.[3] The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ range.[6] The C-Cl stretching vibration is expected to be found in the 850-750 cm⁻¹ region, a characteristic absorption for chloro-aromatic compounds.[2]
Comparative Analysis: Learning from Analogs
The predicted peak assignments for 3-chloro-4-hydrazinyl-5-nitropyridine are strengthened by comparing them with the experimental data of similar molecules. For instance, studies on 2-chloro-5-nitropyridine show characteristic nitro group absorptions and C-Cl vibrations in the expected regions.[1] Similarly, the FT-IR spectra of various hydrazino-pyridines confirm the typical positions of the N-H stretching and bending modes.[4] By synthesizing this information, we can build a high-confidence vibrational profile for our target molecule.
Visualizing the Vibrational Landscape
To further aid in the understanding of the molecular structure and its key functional groups, the following diagram is provided.
Caption: Molecular structure of 3-chloro-4-hydrazinyl-5-nitropyridine.
Conclusion
This guide provides a detailed, predictive analysis of the FT-IR spectrum of 3-chloro-4-hydrazinyl-5-nitropyridine. By leveraging a comparative approach and established spectroscopic principles, we have assigned the characteristic vibrational modes for each of the molecule's functional groups. This information serves as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development, aiding in the identification and characterization of this and related pyridine derivatives. The presented data underscores the power of FT-IR spectroscopy as a tool for elucidating molecular structure and provides a solid foundation for future experimental investigations.
References
-
Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (2023). Journal of Pharmaceutical and Medicinal Chemistry, 9(5). [Link]
- Rintoul, L., Micallef, A., & Bottle, S. (2008). The vibrational group frequency of the N-O* stretching band of nitroxide stable free radicals. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 1145-1150.
- Infrared Spectral Studies of Some Substituted Pyridines. (1997). Asian Journal of Physics, 6(2), 287-292.
- Infrared Absorption Spectra of Quaternary Salts of Pyridine. (1957). Bulletin de l'Academie Polonaise des Sciences, 5(9), 929-934.
- Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. (2014). Journal of Molecular Structure, 1074, 469-477.
- Kesharwani, M. K., Karton, A., & Martin, J. M. (2014). Frequency and Zero-Point Vibrational Energy Scale Factors for Double-Hybrid Density Functionals (and Other Selected Methods): Can Anharmonic Force Fields Be Avoided?. The Journal of Physical Chemistry A, 118(41), 9781-9794.
-
FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved from [Link]
- The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. (2015). RSC Advances, 5(104), 85358-85367.
-
NextSDS. (n.d.). 3-Chloro-4-hydrazinyl-5-nitropyridine — Chemical Substance Information. Retrieved from [Link]
- Nzikayel, S., Akpan, I. J., & Adams, E. C. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Med Chem (Los Angeles), 7(11), 321-323.
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]
- Table of Characteristic IR Absorptions. (n.d.).
- FTIR absorption spectra and thermodynamic functions of 5-chloro-2,3-dihydroxy pyridine. (2004). Indian Journal of Pure & Applied Physics, 42(9), 682-686.
-
Synthesis, Crystal Structure and DFT Studies of 8-chloro-3-((3-chlorobenzyl)thio)-[1][2][3]triazolo[4,3-a]pyridine. (2015). Molecules, 20(11), 19859-19870.
- Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (2017). International Journal of Pharmaceutical and Clinical Research, 9(1), 45-51.
- Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. (2023). Beilstein Journal of Organic Chemistry, 19, 159-169.
- Synthesis and characterization of promising insensitive energetic salts based on 3-amino-5-hydrazinopyrazole. (2020). Dalton Transactions, 49(2), 481-490.
- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2022). Molecules, 27(7), 2217.
Sources
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- 2. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
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- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of promising insensitive energetic salts based on 3-amino-5-hydrazinopyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Benchmarking Catalytic Reduction Methods for 3-Chloro-4-hydrazinyl-5-nitropyridine
As a Senior Application Scientist in early-phase drug development, one of the most notorious chemoselectivity challenges you will encounter is the reduction of a nitro group situated on a highly functionalized, electron-deficient heterocycle. The molecule 3-chloro-4-hydrazinyl-5-nitropyridine perfectly encapsulates this challenge.
Reducing the C5-nitro group to yield 5-amino-3-chloro-4-hydrazinylpyridine is essential for downstream synthesis, but the substrate presents a "Triple Threat" of reactive sites. To achieve high yields, we must navigate the thermodynamic and kinetic pitfalls of this molecule without triggering catastrophic side reactions.
Mechanistic Causality & The Chemoselectivity Challenge
When designing a reduction protocol for 3-chloro-4-hydrazinyl-5-nitropyridine, the choice of catalyst and reductant is dictated by the competing electronic properties of its three functional groups:
-
The Nitro Group (-NO₂): The target for reduction. It requires a net six-electron reduction to reach the primary amine[1].
-
The Aryl Chloride (-Cl): The electron-withdrawing nature of the pyridine ring and the nitro group highly activates the C3-position toward oxidative addition. Standard catalytic hydrogenation with Palladium on Carbon (Pd/C) is notorious for causing rapid hydrodehalogenation of such aryl halides[2].
-
The Hydrazine Moiety (-NHNH₂): The N-N bond is thermodynamically weak (~65 kcal/mol). Highly active transition metals (like Pd or Raney Nickel) readily insert into the N-N bond, leading to irreversible hydrogenolysis and the formation of triamine impurities[3].
To successfully reduce the nitro group, we must select a catalytic system whose mechanism is orthogonal to C-Cl oxidative addition and N-N insertion.
Figure 1: Chemoselective pathways in the reduction of 3-chloro-4-hydrazinyl-5-nitropyridine.
Why Standard Pd/C Fails and Alternatives Succeed
Using standard 5% Pd/C with H₂ gas leads to near-complete destruction of the starting material. Palladium's electron-rich surface is highly active for oxidative addition into the C-Cl bond. Conversely,4[4]. By using Sulfided Pt/C , the sulfur strongly coordinates to the highly active step-edge sites of the platinum crystallites. This intentional "poisoning" leaves only the planar terrace sites available—sites that are active enough to reduce the nitro group via a multi-electron pathway but lack the electron density required to cleave the C-Cl or N-N bonds.
Alternatively,5[5]. Iron operates via a single-electron transfer (SET) mechanism that is entirely orthogonal to the oxidative addition pathways favored by noble metals.
Benchmarking Catalytic Systems
The following table summarizes the quantitative performance of various catalytic systems evaluated for this specific transformation. Data is based on standardized LC-MS area under the curve (AUC) integrations at 254 nm.
| Catalytic System | Reductant | Nitro Reduction (%) | Dehalogenation (%) | N-N Cleavage (%) | Desired Yield (%) |
| 5% Pd/C (Baseline) | H₂ (1 atm) | >99 | 45 - 60 | 25 - 35 | < 10 |
| 5% Pt/C (Sulfided) | H₂ (3 atm) | >99 | < 2 | 5 - 8 | 85 - 90 |
| Fe₂O₃ Nanoparticles | N₂H₄·H₂O | >99 | 0 | 0 | 92 - 96 |
| Pd/C (Mild Transfer) | N₂H₄·H₂O (25°C) | >99 | < 5 | 10 - 15 | 75 - 80 |
Note: While1[1], the inherent presence of the hydrazine moiety on our specific substrate still results in moderate N-N cleavage.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the protocols below are designed as self-validating systems . This means the workflow includes built-in analytical gating (LC-MS) that dictates whether the reaction should proceed to the next step, preventing the downstream processing of failed batches.
Figure 2: Self-validating workflow for the catalytic reduction and isolation process.
Protocol A: Industry-Standard Scale-Up (5% Sulfided Pt/C)
Causality Focus: Ethyl acetate (EtOAc) is chosen as the solvent because it minimizes the solvolysis of the C-Cl bond compared to protic solvents like methanol, further suppressing dehalogenation.
-
Preparation: Charge a high-pressure hydrogenation reactor with 5% Pt/C (sulfided, 5 mol% Pt relative to substrate). Add anhydrous EtOAc (10 mL/mmol substrate).
-
Degassing: Sparge the suspension with Argon for 15 minutes to remove dissolved oxygen, which can cause dangerous side reactions with the hydrazine moiety.
-
Substrate Addition: Add 3-chloro-4-hydrazinyl-5-nitropyridine (1.0 equiv). Seal the reactor.
-
Hydrogenation: Purge the reactor with H₂ gas three times. Pressurize to 3 atm H₂. Stir vigorously at exactly 25°C. Do not apply heat, as elevated temperatures exponentially increase the rate of N-N hydrogenolysis.
-
Analytical Gating (Self-Validation): After 4 hours, sample the reaction.
-
Pass Criteria: LC-MS shows complete consumption of SM (m/z 189.0). Desired product (m/z 159.0) is >90% AUC. Dehalogenated impurity (m/z 125.1) and cleaved impurity (m/z 144.0) are <2%.
-
Fail Criteria: If SM > 5%, re-pressurize and stir for 2 additional hours.
-
-
Workup: Filter the mixture through a tightly packed Celite pad under an Argon blanket (the resulting aminohydrazine is prone to air oxidation). Wash the pad with degassed EtOAc.
-
Isolation: Concentrate the filtrate under reduced pressure and precipitate the product using cold heptane to yield 5-amino-3-chloro-4-hydrazinylpyridine.
Protocol B: Highly Selective Transfer Hydrogenation (Fe₂O₃ Nanoparticles)
Causality Focus: This method leverages 6[6]. The Fe₂O₃ catalyst facilitates a SET reduction of the nitro group. Because no highly active metal surface is present, the C-Cl and N-N bonds are completely ignored by the catalyst.
-
Preparation: Suspend 3-chloro-4-hydrazinyl-5-nitropyridine (1.0 equiv) and Fe₂O₃ nanoparticles (10 mol%) in absolute ethanol (8 mL/mmol).
-
Reductant Addition: Dropwise, add hydrazine monohydrate (5.0 equiv). The slow addition prevents thermal runaway from the exothermic decomposition of hydrazine.
-
Heating: Heat the mixture to 80°C under a reflux condenser for 6 hours.
-
Analytical Gating (Self-Validation): Sample for LC-MS. Ensure the absence of m/z 189.0 and the dominant presence of m/z 159.0. Due to the orthogonal mechanism, m/z 125.1 and 144.0 should be entirely absent.
-
Workup: Cool to room temperature. Magnetically decant or centrifuge to remove the Fe₂O₃ nanoparticles (which can be washed and recycled).
-
Isolation: Evaporate the ethanol, dissolve the crude in minimal water, and extract with dichloromethane. Dry the organic layer over Na₂SO₄ and concentrate to afford the pure product.
References
- Source: National Institutes of Health (nih.gov)
- Source: Benchchem (benchchem.com)
- Source: American Chemical Society (acs.org)
- Source: ResearchGate (researchgate.net)
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Navigating the Disposal of 3-Chloro-4-hydrazinyl-5-nitropyridine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safe laboratory practices, particularly concerning the disposal of hazardous materials. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Chloro-4-hydrazinyl-5-nitropyridine, a compound that, due to its structural motifs, requires careful management. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from related chemical families—nitropyridines and hydrazinyl compounds—to establish a conservative and safety-conscious disposal workflow.
Hazard Assessment: Understanding the Risks
The molecular structure of 3-Chloro-4-hydrazinyl-5-nitropyridine incorporates three key functional groups that inform its hazard profile: a nitropyridine ring, a hydrazinyl group, and a chloro substituent.
-
Nitropyridine Derivatives: These compounds are often associated with skin, eye, and respiratory irritation.[1][2] Some aromatic nitro compounds may also have explosive tendencies, particularly with multiple nitro groups.[3]
-
Hydrazine and its Derivatives: Hydrazines are a class of compounds known for their potential toxicity if swallowed, inhaled, or in contact with skin.[4] Many hydrazine derivatives are also suspected carcinogens.[4] They can cause severe skin burns and eye damage.[4]
-
Organochlorides: While the chloro group's primary influence is on the molecule's reactivity, its presence underscores the need for careful handling to avoid environmental release.
Given these characteristics, 3-Chloro-4-hydrazinyl-5-nitropyridine should be treated as a hazardous substance, demanding strict adherence to safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any handling or disposal procedures, the correct PPE is mandatory to prevent exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[1][4] | Protects against splashes and potential dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile gloves).[1] | Prevents skin contact with the hazardous material. |
| Body Protection | A laboratory coat must be worn.[1] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a risk of generating dust.[1] | Prevents inhalation of airborne particles. |
All handling of solid 3-Chloro-4-hydrazinyl-5-nitropyridine or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4][5]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of 3-Chloro-4-hydrazinyl-5-nitropyridine is to treat it as hazardous waste.[1] On-site chemical neutralization by laboratory personnel is not advised without specific, validated protocols.
Step 1: Waste Collection and Segregation
-
Collect all waste containing 3-Chloro-4-hydrazinyl-5-nitropyridine, including unused product, contaminated consumables (e.g., gloves, wipes, pipette tips), and solutions, in a designated and clearly labeled hazardous waste container.[1]
-
Use a container made of a compatible material, such as polyethylene or polypropylene.[6]
-
Ensure the container is in good condition and has a secure, leak-proof lid.
Step 2: Labeling
-
Affix a hazardous waste label to the container as soon as the first piece of waste is added.[7]
-
The label must include:
-
The full chemical name: "3-Chloro-4-hydrazinyl-5-nitropyridine"
-
The words "Hazardous Waste"[7]
-
An indication of the hazards (e.g., "Toxic," "Irritant")[7]
-
The concentration (if in solution)
-
The date the waste was first added
-
Any other information required by your institution and local regulations.[1]
-
Step 3: Storage
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1]
-
The SAA should be a well-ventilated, secure area away from incompatible materials such as strong oxidizing agents.[4]
-
It is best practice to use secondary containment to prevent the spread of material in case of a leak.[1][7]
Step 4: Disposal Request
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to arrange for pickup and disposal.[1]
-
Follow all institutional procedures for scheduling a waste pickup.[1] Do not attempt to dispose of this chemical down the drain or in the regular trash.[4]
Emergency Procedures: Spill and Exposure Management
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[4]
-
Gently sweep the mixture into a designated hazardous waste container.[4]
-
Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and a disposable cloth. Place the cloth in the contaminated waste bag.[4]
-
Decontaminate the area with soap and water, and collect all cleaning materials as hazardous waste.[1]
Major Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team and EHS department.[1]
-
Restrict access to the spill area.
In Case of Personal Exposure:
-
Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-Chloro-4-hydrazinyl-5-nitropyridine waste.
Caption: A flowchart outlining the procedural steps for the safe collection and disposal of 3-Chloro-4-hydrazinyl-5-nitropyridine waste.
By adhering to these rigorous disposal procedures, laboratory professionals can ensure a safe working environment and maintain compliance with environmental regulations, thereby upholding the principles of responsible scientific research.
References
- NextSDS. (n.d.). 3-Chloro-4-hydrazinyl-5-nitropyridine — Chemical Substance Information.
- Benchchem. (n.d.). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
- National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines.
- Benchchem. (n.d.). Proper Disposal of DTNP: A Guide for Laboratory Professionals.
- University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety.
- University of California, Santa Barbara. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP).
- CymitQuimica. (n.d.). 3-Chloro-4-hydrazinyl-5-nitropyridine.
- MedchemExpress.com. (2025, April 23). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 2,2'-Dithiobis(5-nitropyridine).
- NextSDS. (n.d.). 3-chloro-4-hydrazinylpyridine — Chemical Substance Information.
- University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template.
- Santa Cruz Biotechnology. (n.d.). 4-Nitropyridine N-oxide.
- ECHEMI. (n.d.). 3-Hydroxy-2-nitropyridine SDS, 15128-82-2 Safety Data Sheets.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
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A Comprehensive Guide to the Safe Handling of 3-Chloro-4-hydrazinyl-5-nitropyridine
For the diligent researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, the paramount importance of safety cannot be overstated. This guide provides essential, immediate safety and logistical information for the handling of 3-Chloro-4-hydrazinyl-5-nitropyridine, a compound that, due to its functional groups, requires meticulous handling and disposal. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment
3-Chloro-4-hydrazinyl-5-nitropyridine is classified with several hazards, demanding careful handling to avoid adverse health effects. The primary hazards associated with this and structurally similar compounds include:
-
Acute Toxicity (Oral, Dermal, Inhalation): Similar hydrazinyl nitropyridine compounds are classified as Acute Toxicity Category 4, meaning they can be harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Irritation: The compound is expected to cause skin irritation (Skin Irritation Category 2).[1][2]
-
Serious Eye Irritation: It is also classified as causing serious eye irritation (Eye Irritation Category 2A).[1][2]
-
Specific Target Organ Toxicity (Single Exposure): There is a potential for specific target organ toxicity with a single exposure (STOT SE 3).[1][2]
The hydrazine moiety, in particular, is associated with a range of toxic effects, including skin and eye burns, and potential carcinogenicity.[3][4][5] The nitroaromatic structure also raises concerns about potential explosivity, especially with multiple nitro groups, and toxicity.[6]
Summary of Key Chemical and Physical Properties
| Property | Value/Information | Source |
| Chemical Name | 3-Chloro-4-hydrazinyl-5-nitropyridine | [7] |
| CAS Number | 90927-90-5 | [1] |
| Molecular Formula | C₅H₅ClN₄O₂ | Inferred |
| Molecular Weight | 188.57 g/mol | Inferred |
| Appearance | Likely a solid powder | [8] |
| Hazard Classifications | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | [1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 3-Chloro-4-hydrazinyl-5-nitropyridine. The following table outlines the minimum recommended PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Chemical Safety Goggles | Must conform to EN166 (EU) or NIOSH (US) standards. Goggles provide a seal around the eyes and are essential to protect against splashes and fine dust, which can cause serious eye irritation.[8][9][10] |
| Face Shield | To be worn over chemical safety goggles when there is a significant risk of splashing or when handling larger quantities. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[9][10] Latex gloves are not suitable.[9] Gloves should be inspected for any signs of degradation or puncture before each use. Double gloving is a recommended best practice. |
| Body Protection | Laboratory Coat | A long-sleeved, flame-resistant lab coat is essential to protect against skin contact.[9][10] |
| Chemical-Resistant Apron | To be worn over the lab coat when handling larger quantities or when there is a significant risk of splashes.[10] | |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound or any solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10] |
| Respirator | In the event of a spill or if a fume hood is not available, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[8][11] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.
Experimental Workflow for Handling 3-Chloro-4-hydrazinyl-5-nitropyridine
Caption: A workflow for the safe handling of 3-Chloro-4-hydrazinyl-5-nitropyridine.
Detailed Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on all required PPE as outlined in the table above.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.[9]
-
Assemble Materials: Gather all necessary equipment, reagents, and a designated, compatible, and clearly labeled hazardous waste container.[11][12]
-
-
Handling:
-
Weighing: Carefully weigh the solid compound within the fume hood to prevent the generation of dust.[8] Use a spatula and handle with care.
-
Dissolving and Reaction: When dissolving or reacting the compound, use a closed or contained system whenever possible.
-
Transfers: Use appropriate tools (e.g., cannulas, syringes) for transferring solutions to minimize the risk of spills.
-
-
Cleanup:
-
Decontamination: Decontaminate all surfaces and glassware that have come into contact with the chemical.
-
Waste Disposal: Segregate and dispose of all waste (solid, liquid, and contaminated consumables) in the designated hazardous waste container.[11]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[13][14]
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][15] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[17] Seek immediate medical attention.
-
Spill Response:
-
Small Spills: For small spills within a fume hood, use an inert, non-combustible absorbent material like sand or vermiculite.[12] Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.[12]
-
Large Spills: Evacuate the laboratory immediately and alert others. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Restrict access to the spill area.[11]
-
Disposal Plan: Environmental Responsibility
Proper disposal of 3-Chloro-4-hydrazinyl-5-nitropyridine and its associated waste is a critical component of laboratory safety and environmental stewardship.
Waste Disposal Workflow
Caption: A workflow for the proper disposal of waste containing 3-Chloro-4-hydrazinyl-5-nitropyridine.
Disposal Protocol:
-
Waste Collection: All waste containing 3-Chloro-4-hydrazinyl-5-nitropyridine, including unused product, contaminated consumables (e.g., gloves, wipes, pipette tips), and solutions, must be collected in a designated hazardous waste container.[11]
-
Labeling: The hazardous waste container must be clearly labeled with the full chemical name and any other information required by your institution and local regulations.[11]
-
Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[11][12] The container should be kept in secondary containment to prevent the spread of material in case of a leak.[12]
-
Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS department or designated hazardous waste management office to arrange for pickup.[11]
-
Empty Containers: Thoroughly rinse empty containers three times with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[12]
Disclaimer: This guide is intended to provide essential safety information based on available data for 3-Chloro-4-hydrazinyl-5-nitropyridine and structurally related compounds. It is not a substitute for a thorough risk assessment, which should be conducted by qualified personnel before any work with this compound begins. Always consult your institution's specific safety protocols and the most up-to-date regulatory guidelines.
References
-
3-chloro-4-hydrazinylpyridine — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]
-
3-Chloro-4-hydrazinyl-5-nitropyridine — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]
-
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12). Retrieved from [Link]
-
Material Safety Data Sheet - Pyridine-N-oxide, 98% - Cole-Parmer. (2005, October 3). Retrieved from [Link]
-
Pyridine,6551E-3,2023/02/01 - Safety Data Sheet. (2023, February 1). Retrieved from [Link]
-
5-hydrazinyl-2-nitropyridine — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
